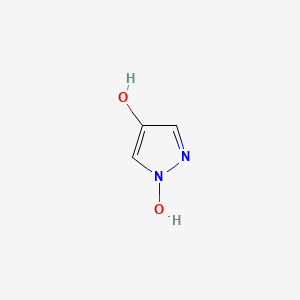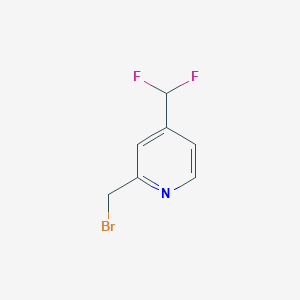
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. Its molecular formula is C7H13N3O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a guanidine derivative can yield the desired dihydropyrimidinone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.
科学的研究の応用
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features but different functional groups.
1-Aminopropan-2-ol: A simpler amino alcohol with a similar backbone but lacking the pyrimidinone moiety.
2-Fluoroamphetamine: A synthetic compound with a similar aminopropyl group but different overall structure and properties.
Uniqueness
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its combination of an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(1-aminopropan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-4(3-8)7-9-5(11)2-6(12)10-7/h2,4H,3,8H2,1H3,(H2,9,10,11,12) |
InChIキー |
XSRQDDUYRSSXDA-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1=NC(=CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


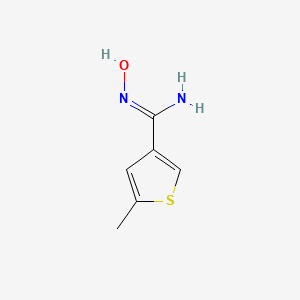
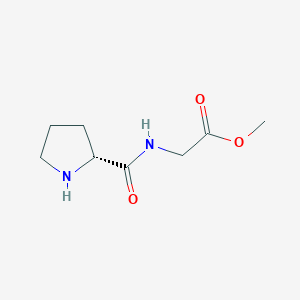

![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
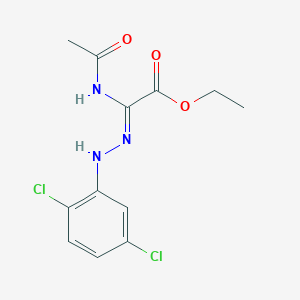
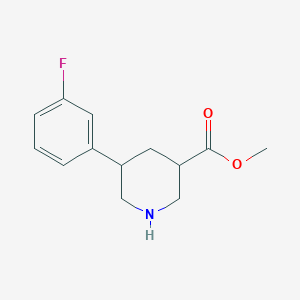
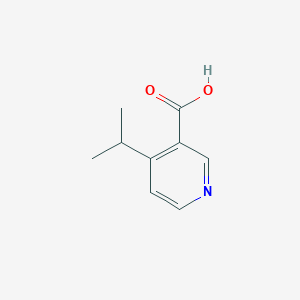
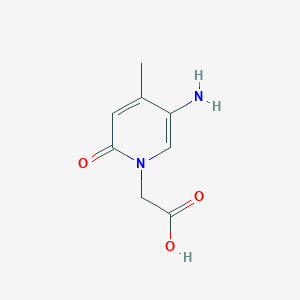
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)
